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Bicyclo[1.1.1]pentane-1,3-diyldimethanol

Cat. No.: B2601964
CAS No.: 1678528-03-4
M. Wt: 128.171
InChI Key: JYAXTAAJBSRXMB-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bicyclo[1.1.1]pentane Chemistry

The study of bicyclo[1.1.1]pentanes has evolved from a subject of academic curiosity to a cornerstone of modern molecular design, particularly in the pharmaceutical industry.

The parent hydrocarbon, bicyclo[1.1.1]pentane, was first synthesized in the 20th century, presenting a significant challenge to synthetic chemists due to its high degree of ring strain. Early synthetic routes were often low-yielding and limited in scope. A major breakthrough in accessing BCP derivatives came with the development of synthetic pathways from [1.1.1]propellane, a related highly strained molecule. The reaction of [1.1.1]propellane with various reagents allowed for the efficient introduction of substituents at the bridgehead positions of the BCP core.

A key intermediate in the synthesis of many BCP derivatives, including Bicyclo[1.1.1]pentane-1,3-diyldimethanol, is Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. A practical, large-scale synthesis of this diacid was developed, which involves the photochemical reaction of [1.1.1]propellane with diacetyl, followed by a haloform reaction. nih.gov This development was crucial as it made a wide range of BCP building blocks readily accessible for further chemical exploration. nih.gov The diol, this compound, can then be synthesized by the reduction of this dicarboxylic acid or its corresponding dimethyl ester.

The BCP scaffold has garnered significant attention as a bioisostere, a molecular fragment that can be used to replace another functional group in a biologically active molecule without significantly altering its biological activity. Specifically, the 1,3-disubstituted BCP unit is recognized as a non-classical bioisostere of the para-substituted phenyl ring, as well as internal alkynes and tert-butyl groups. springernature.com This is due to the similar distance and linear trajectory of the substituents attached to the bridgehead carbons of the BCP core compared to a para-substituted benzene (B151609) ring.

The replacement of aromatic rings with saturated, three-dimensional scaffolds like BCP is a strategy often referred to as "escaping from flatland." This approach is employed to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, and to explore new chemical space for intellectual property. chemicalbook.com The BCP motif has been successfully incorporated into various drug discovery programs, demonstrating its value in medicinal chemistry. chemicalbook.com

Significance of the this compound Motif

The specific diol, this compound, offers a unique combination of properties derived from its rigid BCP core and the reactive hydroxyl groups.

The BCP core is characterized by its exceptional rigidity. The three-dimensional, propeller-like shape of the BCP scaffold provides a fixed and predictable orientation for the substituents attached to its bridgehead carbons. core.ac.uk This structural rigidity is a key advantage in molecular design, as it allows for the precise positioning of functional groups in space. nih.gov In the case of this compound, the two hydroxyl groups are held at a fixed distance and angle, making it an ideal building block for constructing complex molecular architectures with well-defined geometries. This rigidity is also being explored in the context of creating rigid linkers for metal-organic frameworks (MOFs) and other supramolecular structures. digitellinc.com

Unlike flexible aliphatic chains that can adopt numerous conformations, the BCP scaffold is conformationally restricted. This property is highly desirable in drug design, as it can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding. This compound serves as a conformationally restricted aliphatic building block that can be incorporated into larger molecules to impart this structural rigidity. The hydroxyl groups provide convenient handles for further chemical modifications, allowing for its integration into a wide range of molecular frameworks.

The use of novel building blocks is crucial for expanding the accessible chemical space for drug discovery and materials science. This compound and other BCP derivatives provide access to previously unexplored areas of chemical space characterized by high sp³ carbon content and three-dimensionality. semanticscholar.org The incorporation of the BCP motif can lead to molecules with improved properties such as increased solubility and metabolic stability. nih.gov The diol functionality of this compound makes it a versatile precursor for the synthesis of a variety of other functional groups, further expanding its utility in creating diverse molecular libraries. For instance, the diol can be used as a monomer in polymerization reactions to create novel polymers with rigid backbones.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B2601964 Bicyclo[1.1.1]pentane-1,3-diyldimethanol CAS No. 1678528-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-4-6-1-7(2-6,3-6)5-9/h8-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAXTAAJBSRXMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1,3 Diyldimethanol and Its Precursors

Synthesis of the Bicyclo[1.1.1]pentane Core

The construction of the bicyclo[1.1.1]pentane skeleton is a challenging endeavor due to its significant ring strain, estimated to be around 66.6 kcal/mol. acs.org Nevertheless, several synthetic strategies have been developed, with the majority relying on the unique reactivity of [1.1.1]propellane.

[1.1.1]Propellane as a Key Precursor and its Generation

[1.1.1]Propellane is the most pivotal precursor for the synthesis of the BCP core. acs.org This highly strained molecule, first synthesized by Wiberg and Walker in 1982, contains a unique inverted C1-C3 bond that is susceptible to cleavage by a variety of reagents. acs.orgchembk.com

The most widely adopted synthetic route to [1.1.1]propellane was developed by Szeimies and coworkers. acs.org This method begins with the dibromocyclopropanation of 3-chloro-2-(chloromethyl)propene. researchgate.net The resulting 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane (B1268128) undergoes a twofold intramolecular cyclization upon treatment with an organolithium reagent, such as methyllithium (B1224462) or phenyllithium (B1222949), to generate [1.1.1]propellane. acs.orgnih.gov The use of phenyllithium has been shown to improve the yield and scalability of this process. acs.org Due to its instability, [1.1.1]propellane is typically not isolated but is prepared as a solution in an ethereal solvent, in which it can be stored for several months at low temperatures. acs.org More recently, continuous flow processes have been developed for the on-demand generation of [1.1.1]propellane solutions, which can be directly used in subsequent functionalization reactions, enhancing safety and efficiency. chemrxiv.orgresearchgate.net

PrecursorReagentsProductKey Features
3-chloro-2-(chloromethyl)propene1. CHBr3, NaOH (phase-transfer catalysis) 2. MeLi or PhLi[1.1.1]PropellaneScalable, widely used method. acs.org
1,1-dibromo-2,2-bis(chloromethyl)cyclopropaneMeLi or PhLi[1.1.1]PropellaneKey intermediate in the Szeimies route. acs.orgresearchgate.net

Ring-Opening Reactions of [1.1.1]Propellane

The synthetic utility of [1.1.1]propellane stems from its facile ring-opening reactions, which readily provide access to 1,3-disubstituted bicyclo[1.1.1]pentanes. The weak central bond can be cleaved by anions, radicals, and even some electrophiles, with the former two being the most common for generating the BCP scaffold. acs.orgnih.gov

Anionic Addition: A variety of carbon- and heteroatom-centered anions can add to [1.1.1]propellane. acs.orgnih.gov The resulting bridgehead bicyclo[1.1.1]pentyl anion can then be quenched with a proton source to yield a monosubstituted BCP or reacted with another electrophile to generate a 1,3-disubstituted BCP. acs.org For example, the addition of organometallic reagents like Grignard reagents often requires heating. acs.org

Radical Addition: Reactions involving radical intermediates are more common and often proceed under milder conditions than their anionic counterparts. acs.org A wide array of radicals can be added across the central bond of [1.1.1]propellane. masterorganicchemistry.com For instance, triethylborane (B153662) can initiate the addition of alkyl halides, and photoredox catalysis has enabled the use of a broader range of radical precursors. nih.govmasterorganicchemistry.com This approach is highly versatile for installing various functional groups at one of the bridgehead positions. masterorganicchemistry.com

Reagent TypeExample ReagentsProduct Type
AnionicOrganolithiums, Grignard reagents, Enolates1-Substituted or 1,3-Disubstituted BCPs
RadicalAlkyl halides (with initiator), Carboxylic acids (photoredox)1-Substituted or 1,3-Disubstituted BCPs

Alternative Synthetic Pathways to the Bicyclo[1.1.1]pentane Scaffold

While the [1.1.1]propellane route is dominant, alternative methods for constructing the BCP core exist. One notable strategy involves the addition of dihalocarbenes to bicyclo[1.1.0]butanes. orgsyn.org This approach circumvents the need for the often challenging-to-handle [1.1.1]propellane. orgsyn.org The resulting 2,2-dihalobicyclo[1.1.1]pentanes can serve as versatile intermediates for further functionalization. orgsyn.org For example, dichlorocarbene (B158193) or dibromocarbene can be added to various bicyclo[1.1.0]butane derivatives to afford the corresponding dihalogenated BCPs. orgsyn.org

Another historical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a precursor to the target diol, starts from a substituted cyclobutanone, which is converted in several steps to a bicyclo[1.1.0]butane intermediate that is then further elaborated. chemrxiv.org

Functionalization Strategies Towards Bicyclo[1.1.1]pentane-1,3-diyldimethanol

With the BCP core in hand, the next stage is the introduction of the hydroxymethyl groups at the C1 and C3 bridgehead positions. This is typically achieved through a multi-step sequence starting from a dicarboxylate derivative.

Introduction of Hydroxyl Groups at Bridgehead Positions

Direct C-H hydroxylation at the bridgehead positions of the parent bicyclo[1.1.1]pentane is not a common strategy due to the inertness of these C-H bonds. Instead, the hydroxyl groups are typically introduced by reduction of corresponding carboxylic acid or ester functionalities, which are installed during the construction of the BCP core.

Multi-step Synthetic Sequences from Bicyclo[1.1.1]pentane-1,3-dicarboxylate Derivatives

A robust and scalable pathway to this compound proceeds through bicyclo[1.1.1]pentane-1,3-dicarboxylic acid or its corresponding esters. nih.govchemrxiv.org

The synthesis of the key intermediate, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, can be achieved on a large scale. chemrxiv.org A photochemical reaction between [1.1.1]propellane and 2,3-butanedione (B143835) (diacetyl) yields 1,3-diacetylbicyclo[1.1.1]pentane. chemrxiv.org Subsequent haloform reaction of this diketone provides bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in multigram quantities. chemrxiv.org

This dicarboxylic acid can then be esterified, for example, to dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate. The final step to obtain this compound is the reduction of this diester. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) are effective for this transformation, reducing both ester groups to the corresponding primary alcohols. orgsyn.org

Starting MaterialReagentsIntermediateReagentsFinal Product
[1.1.1]Propellane2,3-Butanedione, hv1,3-Diacetylbicyclo[1.1.1]pentane1. Br₂, NaOH (Haloform) 2. MeOH, H⁺ (Esterification)Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylateLiAlH₄, THF--This compound

This multi-step sequence, starting from the generation of [1.1.1]propellane, represents the most established and scalable route to this compound, a versatile building block for various applications in chemistry.

Scalable and Sustainable Synthetic Approaches

The increasing demand for BCPs in fields like medicinal chemistry has driven the development of scalable synthetic routes. chemrxiv.org A significant breakthrough has been the large-scale synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a common precursor for many BCP derivatives including this compound. nih.govacs.orgnih.govresearchgate.net

One prominent method involves the photochemical reaction of [1.1.1]propellane with 2,3-butanedione (diacetyl) to form 1,3-diacetylbicyclo[1.1.1]pentane. nih.govacs.orgorgsyn.org This diketone is then subjected to a haloform reaction to yield the diacid. nih.govacs.orgorgsyn.org Researchers have successfully scaled this process, enabling the production of the diketone intermediate on a kilogram scale within a single day. nih.govacs.orgnih.govresearchgate.net Subsequent haloform reaction and transformations have been performed on a multigram to 500-gram scale. nih.govacs.org

Another scalable approach involves the light-enabled reaction between alkyl iodides and [1.1.1]propellane, which can produce a wide array of functionalized BCPs in milligram to kilogram quantities. enamine.net This method is particularly attractive for its simplicity, as it often requires no catalysts or additives and can yield products with high purity directly after solvent evaporation. enamine.net

PrecursorMethodScaleYieldReference
1,3-Diacetylbicyclo[1.1.1]pentanePhotochemical addition of [1.1.1]propellane to diacetyl~1 kg in 6 hours94% nih.govacs.org
Bicyclo[1.1.1]pentane-1,3-dicarboxylic AcidHaloform reaction of 1,3-diacetylbicyclo[1.1.1]pentane500 gNot specified nih.govacs.org
Bicyclo[1.1.1]pentane IodidesLight-enabled reaction of alkyl iodides and [1.1.1]propellanemg to kg~90% purity enamine.net
Sodium Bicyclo[1.1.1]pentanesulfinateFour-step synthesis from commercial precursorsMultigram (9.4 g)57-65% (overall) nih.govresearchgate.net

Flow chemistry has emerged as a powerful tool for the scalable and safe synthesis of BCP precursors. rsc.org The photochemical generation of the BCP core, in particular, benefits significantly from continuous processing. nih.govacs.org By passing the reaction mixture of [1.1.1]propellane and diacetyl through a photoreactor, researchers have overcome the limitations of batch processing, such as light penetration and reaction homogeneity. nih.govacs.orgresearchgate.net

This flow-based photochemical setup has enabled the rapid and efficient production of approximately 1 kg of 1,3-diacetylbicyclo[1.1.1]pentane in just 6 hours. nih.govacs.org The use of 365 nm LEDs instead of traditional mercury lamps also represents a significant improvement in safety and energy efficiency, avoiding the need for specialized quartz glassware. nih.govacs.orgresearchgate.net Continuous flow processes for generating [1.1.1]propellane on demand have also been developed, allowing its direct use in subsequent derivatization reactions to produce gram quantities of BCP building blocks. rsc.org This approach mitigates the need to store the highly volatile and reactive propellane intermediate. rsc.orgresearchgate.net

Modern synthetic strategies for BCPs increasingly incorporate principles of green chemistry to enhance sustainability. A key development is the use of visible light, often in the absence of metal catalysts or external photosensitizers, to drive reactions. rsc.orgkeaipublishing.com For example, a metal- and additive-free multicomponent reaction driven by visible light has been developed to create C,S-disubstituted BCPs by forming an electron donor-acceptor (EDA) complex. rsc.org Similarly, a one-step, visible light-induced synthesis of BCP-ketones uses tert-butyl hydrogen peroxide (TBHP) as a hydrogen transfer agent, proceeding at room temperature with high atom economy. keaipublishing.comrsc.org

These methods offer several advantages:

Energy Efficiency: Utilizing visible light LEDs is more energy-efficient than high-pressure UV lamps. nih.govacs.org

Reduced Waste: Metal-free and additive-free reactions simplify purification and reduce chemical waste. rsc.orgrsc.org

Milder Conditions: Many modern procedures operate at room temperature, reducing energy consumption and improving safety. keaipublishing.com

Atom Economy: Multicomponent reactions that install multiple functional groups in a single step maximize atom economy. rsc.org

Safer Reagents: The development of bench-stable BCP precursors avoids the handling of hazardous and volatile intermediates like [1.1.1]propellane. nih.govresearchgate.net

These sustainable approaches not only make the synthesis of BCPs more environmentally friendly but also more practical and cost-effective for large-scale production. rsc.org

Chemical Reactivity and Transformations of Bicyclo 1.1.1 Pentane 1,3 Diyldimethanol

Reactions Involving Hydroxyl Groups

The two primary alcohol functionalities appended to the bridgehead positions are readily accessible for a variety of standard organic transformations. These reactions typically leave the bicyclopentane core intact, allowing for the synthesis of diverse derivatives.

The primary hydroxyl groups of Bicyclo[1.1.1]pentane-1,3-diyldimethanol undergo efficient esterification with carboxylic acids, acid chlorides, or anhydrides under standard conditions to form the corresponding diesters. Similarly, etherification reactions can be performed to yield dialkoxy derivatives.

For instance, the related compound, Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, can be readily converted to its dimethyl ester by treatment with methanol (B129727) and a catalytic amount of acid, such as thionyl chloride. researchgate.net This highlights the accessibility of the bridgehead positions for such transformations. A similar direct esterification approach is applicable to the diol.

Table 1: Representative Esterification and Etherification Reactions

ReactantReagent(s)ProductReaction Type
This compoundAcetic Anhydride, PyridineBicyclo[1.1.1]pentane-1,3-diylbis(methylene) diacetateEsterification
This compoundSodium Hydride, Benzyl Bromide1,3-Bis(benzyloxymethyl)bicyclo[1.1.1]pentaneWilliamson Ether Synthesis
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidMethanol, SOCl₂Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate researchgate.netFischer Esterification

This table presents plausible reactions based on standard organic chemistry principles and related literature.

The primary alcohol groups can be oxidized to afford the corresponding dialdehyde (B1249045) or dicarboxylic acid, depending on the oxidant and reaction conditions. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) would yield Bicyclo[1.1.1]pentane-1,3-dicarbaldehyde, while stronger oxidants such as chromic acid or potassium permanganate (B83412) would lead to the formation of Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. pnas.orgnsf.gov The synthesis of the dicarboxylic acid is often achieved via a haloform reaction of the precursor 1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one). semanticscholar.orgnih.gov

Conversely, while the parent compound is a diol, related carboxylic acid derivatives can be reduced. For example, the reduction of a carboxylic acid group on a BCP core to an alcohol has been demonstrated using sodium borohydride (B1222165) after activation with methyl chloroformate. researchgate.net This transformation is key for synthesizing asymmetrically substituted BCP derivatives.

Table 2: Oxidation Reactions of this compound

Starting MaterialReagent(s)ProductProduct Type
This compoundPCC, CH₂Cl₂Bicyclo[1.1.1]pentane-1,3-dicarbaldehydeDialdehyde
This compoundKMnO₄, NaOH, H₂OBicyclo[1.1.1]pentane-1,3-dicarboxylic acidDicarboxylic Acid
1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)Br₂, NaOH, H₂OBicyclo[1.1.1]pentane-1,3-dicarboxylic acid semanticscholar.orgDicarboxylic Acid

This table presents plausible and documented oxidation pathways for the diol and its precursors.

The hydroxyl groups of this compound are poor leaving groups and must first be converted into more reactive functionalities, such as tosylates, mesylates, or halides, to undergo nucleophilic substitution. Once activated, these derivatives can react with a wide range of nucleophiles.

While direct substitution on the diol is not feasible, the synthetic utility of substitution reactions on the BCP core is well-established using precursors like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP). acs.orgnih.gov DIBCP, a stable crystalline solid, reacts with various nucleophiles, including pyridines, quinolines, and pyrazoles, to yield the corresponding BCP salts. acs.orgnih.gov This approach provides a practical route to functionalized BCPs that avoids the use of the unstable [1.1.1]propellane precursor. acs.orgnih.gov Therefore, a two-step sequence involving the conversion of the diol to a dihalide or disulfonate followed by nucleophilic attack is a viable strategy for diversification.

Table 3: Two-Step Nucleophilic Substitution Strategy

StepStarting MaterialReagent(s)Intermediate/Product
1 (Activation)This compoundp-Toluenesulfonyl chloride, PyridineBicyclo[1.1.1]pentane-1,3-diylbis(methylene) bis(4-methylbenzenesulfonate)
2 (Substitution)Activated IntermediateSodium Azide (NaN₃)1,3-Bis(azidomethyl)bicyclo[1.1.1]pentane

This table illustrates a representative two-step sequence for nucleophilic substitution.

Transformations of the Bicyclo[1.1.1]pentane Core

The high strain energy of the BCP cage makes it remarkably stable under many conditions, but also provides unique pathways for functionalization that are not available to unstrained aliphatic systems.

Direct functionalization of the bridgehead C-H bonds of a substituted BCP is a significant challenge. However, advancements in catalysis have enabled such transformations. Davies and co-workers developed a rhodium-catalyzed method for enantioselective C-H functionalization at the bridgehead position using donor/acceptor carbenes. acs.org This reaction forges new C-C bonds directly at the tertiary carbon of the BCP core. nsf.gov Although demonstrated on BCPs with an aryl substituent at the opposing bridgehead, this strategy represents a powerful tool for modifying the core of appropriately substituted BCP derivatives. acs.org

Functionalization of the methylene (B1212753) bridge (C2) positions of the BCP core is synthetically challenging due to the high bond dissociation energy of the secondary C-H bonds. nih.gov Despite this, methods have emerged to introduce substituents at these positions, creating 1,2-disubstituted BCPs which can serve as mimics for ortho- and meta-substituted arenes. pnas.orgnih.gov

A prominent strategy involves radical-mediated C-H abstraction from the BCP bridge. nih.gov This can be followed by trapping the resulting bridge radical with a suitable reagent. For example, visible-light-induced generation of a chlorine radical can initiate the abstraction of a bridge hydrogen, which can then be followed by bromination to install a bromine atom at the C2 position. princeton.edu This 2-bromo BCP derivative serves as a versatile synthetic linchpin for further functionalization via metallaphotoredox cross-coupling reactions, allowing for the introduction of aryl and amino groups. nih.gov While these methods have not been explicitly demonstrated on this compound, they provide a clear strategic blueprint for the synthesis of bridge-substituted derivatives from a protected form of the diol. nih.govresearchgate.net

Rearrangement and Ring-Opening Reactions of BCP Derivatives

The significant strain energy inherent in the bicyclo[1.1.1]pentane framework makes its derivatives susceptible to rearrangement and ring-opening reactions, particularly when reactive intermediates are formed at the bridgehead positions.

One notable transformation is the ring expansion of the BCP core into larger bicyclic systems. For example, BCP imines can undergo a photochemical formal [4+2] reaction with alkenes to yield bicyclo[3.1.1]heptane (BCHep) derivatives. acs.orgnih.gov This process is initiated by the photoexcitation of the imine, which generates a diradical that fragments the BCP cage. acs.orgnih.gov The resulting primary radical can then add to an alkene, followed by cyclization to deliver the ring-expanded product. acs.orgnih.gov This reaction represents the first reported method to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton. nih.gov

Under cationic conditions, such as during solvolysis, BCP derivatives can undergo rearrangement to form ring-opened products. The ionization of a 1-substituted BCP leads to a bridgehead carbocation which is highly unstable and readily rearranges. thieme-connect.com The solvolysis of 1-bromobicyclo[1.1.1]pentane, for instance, exclusively yields 3-methylenecyclobutanol, indicating that the intermediate bicyclo[1.1.1]pentyl cation is not trapped but instead rearranges completely. thieme-connect.comresearchgate.net The proposed mechanism involves rearrangement to a bicyclo[1.1.0]butan-1-ylmethyl cation, which then leads to the observed 3-methylenecyclobutyl products. thieme-connect.comacs.org

More recently, palladium catalysis has been employed to transform bicyclo[1.1.1]pentane carboxylic acids into bicyclo[3.2.0]heptane lactones through a process involving C–H activation and subsequent C–C bond cleavage and lactonization. rsc.org

Reaction TypeBCP PrecursorConditionsProductReference
Photochemical Ring ExpansionBCP ImineUV Light (390 nm), AlkeneBicyclo[3.1.1]heptane acs.orgnih.govnih.gov
Solvolysis/Rearrangement1-Bromobicyclo[1.1.1]pentane80% Aqueous Ethanol3-Methylenecyclobutanol thieme-connect.comresearchgate.net
Pd-Catalyzed C-C Cleavage/LactonizationBCP Carboxylic AcidPd(OAc)₂, Ligand, Aryl IodideBicyclo[3.2.0]heptane Lactone rsc.org

Mechanistic Insights into Bicyclo[1.1.1]pentane Reactivity

The unique reactivity of the BCP core is governed by its strained structure. The primary mechanistic routes for the functionalization and transformation of BCP derivatives involve radical intermediates, carbocations, and metal-catalyzed processes.

Radical Reaction Pathways

Radical reactions are among the most common and versatile methods for functionalizing the BCP scaffold. acs.orgnih.gov These reactions often involve the addition of a carbon- or heteroatom-centered radical to [1.1.1]propellane, the highly strained precursor to BCPs. acs.orgnih.gov This addition cleaves the central C1–C3 bond to generate a bridgehead BCP radical, which can be trapped in various ways. acs.orgnih.gov The high functional group tolerance and mild conditions of radical reactions make them suitable for complex molecule synthesis and late-stage functionalization. acs.orgnih.gov

Photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions for BCP synthesis. ox.ac.ukacs.orgresearchgate.net This strategy enables the use of a wide range of radical precursors, including organic halides and carboxylic acids (via redox-active esters). nih.govox.ac.ukacs.orgnih.gov For instance, photoredox-catalyzed atom transfer radical addition (ATRA) of alkyl and aryl halides to [1.1.1]propellane provides access to a diverse array of functionalized BCPs. nih.govacs.org

Multicomponent reactions involving BCP radical intermediates have also been developed. In one approach, an alkyl radical, generated photochemically, adds to [1.1.1]propellane. The resulting BCP radical is then trapped by a copper acetylide complex, leading to 1-alkyl-3-alkynyl-disubstituted BCPs. chemistryviews.org This highlights the ability of the BCP radical to participate in subsequent bond-forming events. chemistryviews.org Computational studies have shown that bridgehead BCP radicals possess partial sp² character, which influences their reactivity, for example, in polarity-matched borylation reactions. nih.gov

Radical Generation MethodRadical PrecursorReaction withIntermediateFinal Product TypeReference
Photoredox CatalysisOrganic Halides[1.1.1]PropellaneBCP Radical1-Alkyl/Aryl-3-halo-BCP nih.govacs.org
EDA Complex PhotoactivationBCP Redox-Active EsterAryl Halide (with Ni catalyst)BCP Radical1-Aryl-BCP nih.govacs.org
Synergistic Photoredox/Copper CatalysisCarboxylic Acid[1.1.1]Propellane, AlkyneBCP Radical1-Alkyl-3-alkynyl-BCP chemistryviews.org
Photosensitized Carbene AdditionDiazo CompoundBicyclo[1.1.0]butaneDiradical Intermediate2-Substituted BCP acs.org

Carbocationic Intermediates

Bridgehead carbocations of BCP derivatives are generally unstable intermediates that readily undergo rearrangement. thieme-connect.com Their formation can be achieved through the solvolysis of bridgehead halides. thieme-connect.com However, attempts to trap these cations with nucleophiles are typically unsuccessful, leading instead to ring-opened products. researchgate.net For example, the solvolysis of 1-bromobicyclo[1.1.1]pentane and its derivatives results in the exclusive formation of 3-methylenecyclobutyl compounds. researchgate.netacs.org

Computational and experimental studies suggest that the ionization of a 1-halobicyclo[1.1.1]pentane does not lead to a stable, classical carbocation. acs.org Instead, the reaction proceeds through a concerted process or via a highly transient cation that immediately rearranges to the more stable bicyclo[1.1.0]butyl-1-carbinyl cation, which is the direct precursor to the observed ring-opened products. acs.org

Despite the instability of the monosubstituted BCP cation, there is evidence for a more stable 3-iodo-1-bicyclo[1.1.1]pentyl cation, which can be formed via the reaction of [1.1.1]propellane with electrophiles or through nucleophilic substitution on 1,3-diiodobicyclo[1.1.1]pentane. sci-hub.sechemrxiv.orgacs.org This suggests that substitution at the C3 position can influence the stability and fate of the bridgehead cation at C1.

Metal-Catalyzed Transformations

Transition metal catalysis provides a powerful platform for the functionalization of BCP derivatives, particularly through cross-coupling reactions that form C-C and C-heteroatom bonds at the bridgehead positions. rsc.orgresearchgate.net

Palladium and nickel catalysts are widely used for this purpose. researchgate.netgoettingen-research-online.de BCP organometallic reagents, such as organozinc (Negishi coupling) and organomagnesium (Kumada coupling) species, can be prepared from [1.1.1]propellane or 1-iodo-BCPs and coupled with various aryl and vinyl halides. nih.govresearchgate.net Iron has also been shown to be an effective catalyst for the Kumada cross-coupling of 1-iodo-BCPs with aryl and heteroaryl Grignard reagents. nih.gov More recently, nickel-catalyzed decarboxylative cross-coupling reactions have been developed, using readily prepared and bench-stable BCP redox-active esters as radical precursors. nih.govacs.org

Beyond cross-coupling, metal catalysis can also achieve C–H functionalization of the BCP core. While functionalization at the bridgehead (C1, C3) positions is well-established, derivatization of the bridge (C2) C–H bonds is more challenging. Recent studies have demonstrated a palladium-mediated route for the directed C(2)–H arylation and iodination of BCPs. acs.orgnih.gov This mechanism-guided approach revealed that while cyclometalation at Pd(II) is possible, the subsequent functionalization requires single-electron pathways (using aryl radicals) or electrophilic reagents for synthetically useful yields. acs.orgnih.gov

Reaction TypeBCP SubstrateCatalyst/MetalCoupling Partner/ReagentProduct TypeReference
Negishi CouplingBCP-ZincPalladium or NickelAryl/Vinyl Halide1,3-Disubstituted BCP nih.govresearchgate.net
Kumada CouplingBCP-Grignard or 1-Iodo-BCPIron or Nickel/PalladiumAryl/Vinyl Halide or Grignard1,3-Disubstituted BCP nih.govresearchgate.net
Decarboxylative CouplingBCP Redox-Active EsterNickel (photochemical)Aryl Bromide1-Aryl-BCP nih.govacs.org
Directed C-H ArylationBCP-AmidePalladiumAryl Radical Source2-Aryl-BCP acs.orgnih.gov
Suzuki CouplingBCP Boronic EsterPalladiumAryl Bromide1-Aryl-BCP nih.gov

Applications of Bicyclo 1.1.1 Pentane 1,3 Diyldimethanol in Advanced Materials and Chemical Synthesis

Polymer Chemistry

The rigid and well-defined geometry of the bicyclo[1.1.1]pentane cage makes its derivatives, such as Bicyclo[1.1.1]pentane-1,3-diyldimethanol, attractive components for creating novel polymers. By incorporating this rigid unit into polymer backbones, chemists can exert significant control over the resulting material's properties, including thermal stability, crystallinity, and morphology.

The 1,3-disubstituted bicyclo[1.1.1]pentane (BCP) unit is a non-conjugated hydrocarbon that serves as a rigid and linear linker. researchgate.net In polymer chemistry, monomers derived from this scaffold, such as those synthesized from this compound, can introduce rigidity into the polymer chain. This is a departure from traditional flexible aliphatic chains and can lead to materials with unique physical and mechanical properties. The polymerization of [1.1.1]propellane, a precursor to BCP derivatives, results in homopolymers where the rigid BCP fragment is a repeating unit in the polymer backbone. kpi.ua This fundamental reaction underscores the capacity of the BCP core to form the basis of rigid-rod polymers. acs.orgdntb.gov.ua The incorporation of BCP units can significantly influence polymer properties, acting as defects in polyethylene crystals to alter melting temperatures or forming new crystalline morphologies. researchgate.net

A key method for integrating BCP units into polymers is through acyclic diene metathesis (ADMET) polymerization. researchgate.net This technique has been successfully used to create precision poly(1,3-bicyclo[1.1.1]pentane alkylene)s. The process begins with the synthesis of symmetrical α,ω-diene monomers that contain one or more BCP units. researchgate.net These monomers are then subjected to ADMET polymerization, followed by hydrogenation, to produce saturated poly(alkylene)s. researchgate.net This method allows for the precise placement of the rigid BCP units along the polymer chain. researchgate.net For instance, polymers have been synthesized with BCP units located at every 11th and 21st carbon atom in the chain. researchgate.net These polymers exhibit high thermal stability, often greater than that of linear polyethylene. researchgate.net

Monomer TypePolymerization MethodResulting PolymerKey Finding
Symmetrical α,ω-diene with BCP unitsAcyclic Diene Metathesis (ADMET)Poly(1,3-bicyclo[1.1.1]pentane alkylene)sBCP units can act as defects or create new crystalline forms. researchgate.net
[1.1.1]PropellaneRing-opening polymerizationPoly([1.1.1]propellane)Forms a rigid-rod polymer with BCP repeating units. kpi.uaacs.org

The use of BCP-containing monomers facilitates the design of precision polymers where the sequence and spacing of the rigid units are exactly controlled. researchgate.net This level of precision is crucial for developing materials with tailored properties for specific applications. The rigid BCP scaffold acts as a molecular building block, enabling the construction of complex macromolecular architectures with defined spatial arrangements. digitellinc.comdiva-portal.org The linear and rigid nature of the 1,3-disubstituted BCP linker is instrumental in arranging various functionalities in a predetermined manner within the polymer structure. researchgate.net This capability is essential for creating advanced materials for electronics and other high-performance applications.

Supramolecular Chemistry and Host-Guest Systems

In supramolecular chemistry, the predictable geometry and rigidity of the bicyclo[1.1.1]pentane scaffold are highly advantageous for designing molecular components that can self-assemble into larger, ordered structures.

Bicyclo[1.1.1]pentane derivatives are recognized as valuable rigid linkers, or "tectons," for building supramolecular structures. digitellinc.com Their rod-like, linear geometry allows them to connect functional units in a well-defined orientation, which is critical for creating organized assemblies. researchgate.netnih.gov The BCP unit can serve as a non-conjugated spacer, interrupting electronic communication between connected moieties when desired, a property useful in the design of molecular wires and other electronic components. diva-portal.org The defined length and rigidity of the BCP linker make it a superior alternative to more flexible aliphatic chains when precise control over the final supramolecular architecture is required.

The bicyclo[1.1.1]pentane core can act as a guest molecule in host-guest systems, forming inclusion complexes with various macrocyclic hosts. Cucurbit[n]urils (CB[n]) are a family of barrel-shaped macrocycles with a hydrophobic cavity that can encapsulate guest molecules of appropriate size and shape. uoc.grnih.gov While specific studies on the inclusion of this compound itself are not prevalent, research on related BCP derivatives provides insight into these interactions.

For example, dicationic guests derived from bicyclo[1.1.1]pentane have been studied for their binding properties with cucurbit kpi.uauril (CB kpi.ua) and cucurbit nih.govuril (CB nih.gov). acs.orgnih.govsemanticscholar.org It was found that a bisimidazolio bicyclo[1.1.1]pentane guest did not show binding to CB kpi.ua, which was attributed to a combination of a short distance between the charged groups, the bulkiness of the imidazolium caps, and the rigidity of the BCP centerpiece. acs.org However, the same guest formed a highly stable complex with the larger CB nih.gov, with an association constant (K) of 1.1 x 10¹¹ M⁻¹. acs.orgnih.govsemanticscholar.org This demonstrates the high selectivity of BCP-based guests for specific cucurbituril hosts.

HostGuestAssociation Constant (K)Reference
Cucurbit kpi.uauril (CB kpi.ua)Bisimidazolio bicyclo[1.1.1]pentaneNo binding observed acs.org
Cucurbit nih.govuril (CB nih.gov)Bisimidazolio bicyclo[1.1.1]pentane1.1 x 10¹¹ M⁻¹ acs.orgnih.govsemanticscholar.org

These findings highlight the potential of using this compound and its derivatives to construct highly selective and stable host-guest systems, which are fundamental to the development of molecular switches, sensors, and drug delivery platforms. nih.govsemanticscholar.org

Building Blocks for Complex Organic Molecules

This compound serves as a versatile starting material for the synthesis of more complex organic structures. Its rigid, three-dimensional framework and the presence of two primary alcohol functionalities at the bridgehead positions allow for a variety of chemical transformations, making it a valuable building block in several areas of advanced organic synthesis.

Synthesis of Bridged Bicyclic Heterocycles

The diol functionality of this compound is a key feature that enables its use in the construction of bridged bicyclic heterocycles. While direct, named reactions specifically starting from this diol to form complex heterocycles are not extensively documented in dedicated studies, fundamental organic chemistry principles allow for its conversion into precursors suitable for cyclization reactions. For instance, the primary alcohols can be converted to corresponding diamines or dihalides. These functionalized bicyclo[1.1.1]pentane (BCP) derivatives can then undergo intramolecular cyclization or condensation reactions with appropriate linkers to form bridged heterocyclic systems. The inherent strain and unique geometry of the BCP core in such molecules can lead to novel chemical properties and biological activities. The synthesis of such compounds leverages the BCP scaffold to create three-dimensional structures that are of interest in medicinal chemistry and materials science. rscbmcs.org

Role in Click Chemistry and Bioconjugation Strategies

The BCP scaffold, derivable from precursors like this compound, is increasingly being utilized in click chemistry and bioconjugation. lookchem.com The key to this application is the conversion of the alcohol groups into functionalities suitable for click reactions, namely azides and terminal alkynes. enamine.netresearchgate.net For example, the diol can be transformed into a diazide or a dialkyne derivative. These BCP building blocks are effective substrates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. researchgate.netchemrxiv.org

The rigid, rod-like nature of the 1,3-disubstituted BCP unit makes it an excellent linker, providing a defined spatial separation between two conjugated moieties. researchgate.net This predictable geometry is highly advantageous in the design of bioconjugates, where precise control over the distance and orientation of attached molecules (e.g., proteins, fluorophores, or drugs) is crucial. researchgate.net The incorporation of the BCP moiety can also enhance the physicochemical properties of the resulting bioconjugates, such as increasing their three-dimensionality. researchgate.net

Table 1: Bicyclo[1.1.1]pentane Derivatives in Click Chemistry

BCP Precursor Functional Group for Click Chemistry Application Reference
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid Azide, Alkyne Building blocks for medicinal and combinatorial chemistry enamine.netresearchgate.net
1-Azido-3-iodobicyclo[1.1.1]pentane Azide Synthesis of BCP triazole building blocks chemrxiv.org

Precursors for Specialized Bioisosteres

One of the most significant applications of bicyclo[1.1.1]pentane derivatives, including those accessible from this compound, is their use as bioisosteres. thieme-connect.com A bioisostere is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological properties to another chemical group. The BCP core is widely recognized as a non-classical bioisostere for several common structural motifs in drug molecules, including para-substituted benzene (B151609) rings, internal alkynes, and tert-butyl groups. acs.orgrsc.orgpharmablock.comnih.gov

The replacement of a planar phenyl ring with a three-dimensional BCP scaffold is a strategy often referred to as "escaping from flatland" in medicinal chemistry. acs.org This substitution can lead to significant improvements in the pharmacokinetic and physicochemical properties of drug candidates. pharmablock.comresearchgate.netbldpharm.com For example, introducing a BCP moiety can enhance aqueous solubility, improve metabolic stability, and increase passive permeability. thieme-connect.comtcichemicals.comacs.org The rigid structure of the BCP core maintains a similar exit vector for substituents as a para-substituted arene, allowing it to mimic the geometry of the original phenyl ring while imparting the benefits of a saturated, three-dimensional structure. acs.orgnih.gov

Table 2: Comparison of Bicyclo[1.1.1]pentane as a Bioisostere

Bioisosteric Replacement Original Moiety Key Advantages of BCP References
1,3-disubstituted BCP para-substituted phenyl ring Improved solubility, metabolic stability, increased 3D character acs.orgpharmablock.combldpharm.comacs.org
1,3-disubstituted BCP Internal alkyne Mimics linear geometry, improved pharmacokinetic properties thieme-connect.comnih.gov

Coordination Chemistry and Ligand Design

The unique structural features of the bicyclo[1.1.1]pentane framework are also being exploited in the field of coordination chemistry and ligand design. The ability to introduce coordinating functional groups at the two bridgehead positions of the rigid BCP core allows for the creation of novel ligands with well-defined geometries.

Bicyclo[1.1.1]pentane-Based Ligands in Metal Complexes

This compound can be a precursor for the synthesis of diphosphine ligands based on the BCP scaffold. nih.gov These ligands, which can be viewed as isosteres of 1,4-bis(diphenylphosphino)benzenes, possess a rigid, linear geometry. nih.gov This structural rigidity is a desirable trait in ligand design as it can impart specific coordination geometries and properties to the resulting metal complexes.

Recent research has demonstrated the synthesis of straight-shaped BCP-based diphosphine ligands and their successful coordination to metal centers. hokudai.ac.jp For example, these ligands have been used to create a straight-shaped gold complex where the two phosphorus atoms of the BCP ligand coordinate to two different gold atoms. hokudai.ac.jp This coordination behavior is distinct from more flexible diphosphine ligands that typically chelate to a single metal center. hokudai.ac.jp Furthermore, these BCP-based ligands have been employed in the formation of coordination polymers, such as with europium, leading to structures with unique coordination environments that may have applications in materials science, for instance, as luminescent materials. hokudai.ac.jp

Application in Catalysis and Asymmetric Synthesis

The development of chiral BCP-containing ligands holds promise for applications in asymmetric catalysis. The rigid BCP backbone can provide a well-defined chiral environment around a metal center, which is essential for achieving high enantioselectivity in catalytic reactions. While the direct use of ligands derived from this compound in catalysis is an emerging area, the broader field of asymmetric synthesis of BCP derivatives is rapidly advancing. chinesechemsoc.org

For instance, catalytic asymmetric methods have been developed for the synthesis of α-chiral BCPs. nih.govresearchgate.netescholarship.org These methods often involve the combination of photoredox catalysis and organocatalysis to achieve stereoselective additions to [1.1.1]propellane, the precursor to the BCP core. semanticscholar.orgthieme.de The ability to synthesize enantioenriched BCP building blocks is a critical step towards the development of chiral BCP-based ligands for asymmetric catalysis. These chiral ligands could potentially be employed in a variety of metal-catalyzed transformations, leveraging the unique steric and electronic properties of the BCP scaffold to control the stereochemical outcome of reactions.

Theoretical and Computational Investigations

Electronic Structure and Bonding Analysis

The unusual geometry of the BCP cage, characterized by inverted tetrahedral angles at the bridgehead carbons, gives rise to significant ring strain and unique bonding characteristics that have been extensively explored through quantum chemical methods.

Quantum Chemical Studies on Bicyclo[1.1.1]pentane Strain and Stability

The high degree of strain in the bicyclo[1.1.1]pentane skeleton is a defining feature of its chemistry. researchgate.net Quantum chemical calculations have been pivotal in quantifying this strain energy. The total strain energy for the parent BCP is estimated to be around 100 kcal/mol. rsc.org Other analyses suggest a bicyclic strain of 65-68 kcal/mol. researchgate.net This stored energy is a primary driver for the reactivity of related compounds like [1.1.1]propellane, which serves as a common precursor to BCPs. rsc.org

Computational studies have also demonstrated how substituents on the BCP cage can modulate its stability and strain. For instance, DFT calculations on bridge-chlorinated bicyclo[1.1.1]pentane-1,3-dicarboxylic acids revealed that successive chlorination dramatically increases the strain energy relative to the parent diacid. acs.org This increase is attributed to growing nonbonded repulsions between the chlorine atoms, highlighting the interplay between substitution and cage stability. acs.org

Table 1: Calculated Strain Energies of Bicyclo[1.1.1]pentane (BCP) Derivatives
CompoundComputational MethodCalculated Strain Energy (kcal/mol)Reference
Bicyclo[1.1.1]pentaneNot Specified~100 (Total) rsc.org
Bicyclo[1.1.1]pentaneNot Specified65-68 (Bicyclic) researchgate.net
Chlorinated BCP DiacidsDFTIncreases with successive chlorination acs.org

Nature of the Bridgehead-Bridgehead Bond

The bond between the two bridgehead carbons (C1 and C3) in the BCP cage is not a typical C-C single bond. Its nature has been a subject of significant theoretical interest. While a classical Lewis structure depicts a standard σ-bond, computational models suggest a more complex electronic picture. rsc.org Ab initio and DFT calculations propose that the reactivity of the BCP precursor, [1.1.1]propellane, is better explained by σ–π-delocalization of electron density across the cage rather than simple cleavage of a strained inter-bridgehead bond. rsc.org

Geometric parameters calculated via computational methods align well with experimental data and provide further insight. High-level ab initio calculations (MP2/cc-pVTZ) on the parent bicyclo[1.1.1]pentane determined the bridgehead-bridgehead (C–C) distance to be in excellent agreement with experimental values. psu.edu DFT calculations have shown that this distance is sensitive to substitution on the methylene (B1212753) bridges; for example, chlorination causes the interbridgehead distance to increase by approximately 1.1 pm for each additional chlorine atom. acs.org This structural perturbation reflects changes in the electronic environment within the strained cage. acs.org

Table 2: Computed Bridgehead-Bridgehead (C1–C3) Distances in BCP Derivatives
CompoundComputational MethodC1–C3 Distance (pm)Reference
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidDFT186.8 acs.org
Tetrachlorinated BCP dicarboxylic acidDFT193.3 acs.org

Mechanistic Probing through Computational Models

Density Functional Theory (DFT) has become a workhorse for elucidating the complex reaction mechanisms involved in the synthesis and transformation of BCP derivatives. These computational models allow for the exploration of reaction pathways, transition states, and intermediates that are often difficult to observe experimentally.

Elucidation of Reaction Mechanisms via DFT Studies

DFT calculations have been successfully applied to map out the plausible reaction mechanisms for a variety of BCP-forming reactions. For example, the mechanism for a visible-light-induced difluoroalkylation/heteroarylation of [1.1.1]propellane was investigated using DFT at the UωB97X-D/Def2-SVP/SMD(DCM) level, providing a detailed energy profile of the reaction pathway. researchgate.net Similarly, computational analysis was crucial in supporting a proposed triplet carbene intermediate in the addition to a bicyclo[1.1.0]butane C–C bond to generate 2-substituted BCPs. acs.orgchemrxiv.org

In the context of functionalizing the BCP core itself, mechanistic and computational studies of an iridium-catalyzed borylation of the bridgehead C–H bond showed that the turnover-limiting step was not the C–H bond cleavage itself, but rather the isomerization of an intermediate 7-coordinate iridium complex. chemrxiv.org This level of mechanistic detail, afforded by computational modeling, is critical for reaction optimization and catalyst design.

Prediction of Reactivity and Selectivity in BCP Transformations

Beyond elucidating mechanisms, computational models are powerful tools for predicting the reactivity and selectivity of reactions involving the BCP scaffold. DFT has been used to estimate the intrinsic nucleophilicity of bridgehead amines on BCP and related bicyclic systems. nih.govresearchgate.net These calculations helped explain the exceptional reactivity of BCP-amine compared to larger bicyclic amines, attributing it to a combination of low steric hindrance and high intrinsic nucleophilicity. nih.govresearchgate.net

Computational studies have also been instrumental in understanding regioselectivity. In the C–H functionalization of BCPs, DFT was used to compute the free energy barriers for C–H insertion at the tertiary (bridgehead) versus the secondary (bridge) positions. nsf.gov This analysis, combined with calculations of carbocation stability and Hirshfeld charges in the transition states, provided a theoretical rationale for the observed selectivity. researchgate.netnsf.gov Furthermore, DFT calculations have been used to accurately predict the pKa values of chlorinated BCP dicarboxylic acids, demonstrating the power of computational methods to forecast chemical properties. acs.org

Conformational Analysis and Molecular Dynamics

While the BCP core is often described as a rigid linker, computational studies have provided a more nuanced understanding of its conformational behavior and dynamics.

Molecular dynamics (MD) simulations have been employed to assess the rigidity of the bicyclopentane ring system, particularly in its role as a bioisostere for benzene (B151609). nih.gov These studies confirmed that the BCP cage is indeed a rigid structure, showing less dihedral ring flexibility than a benzene ring. nih.gov However, the simulations also indicated that the conformational behavior of substituents attached to the BCP core is quite similar to that of substituents on a benzene ring. nih.gov Other MD simulations have been used to assess the structural stability and interaction dynamics of BCP derivatives in specific environments. researchgate.net The observation of rotationally averaged BCP skeletons in some X-ray crystal structures further points to the dynamic nature of the unit, despite the rigidity of the cage itself. researchgate.net The inherent rigidity of the BCP centerpiece, as seen in Bicyclo[1.1.1]pentane-1,3-diyldimethanol, makes it a valuable component for constructing well-defined supramolecular structures. nih.govacs.org

Conformational Preferences of this compound

The bicyclo[1.1.1]pentane (BCP) core is characterized by its significant rigidity due to high strain energy, estimated to be around 65–68 kcal/mol. This inherent stiffness is a consequence of the three eclipsed ethano bridges, which severely restrict rotational freedom within the cage structure and lock the bridgehead substituents into well-defined positions.

Computational studies on various 1,3-disubstituted BCP derivatives consistently demonstrate that the core structure remains largely unperturbed by the nature of the substituents. While specific computational studies focusing exclusively on this compound are not extensively documented in the literature, the conformational preferences can be inferred from the general behavior of similar BCP systems and fundamental principles of stereochemistry.

The primary conformational flexibility in this compound arises from the rotation of the two hydroxymethyl (-CH₂OH) groups around the C(bridgehead)-C(methylene) bond. The rotational barrier for these groups is expected to be relatively low, allowing for different orientations of the hydroxyl groups relative to the BCP cage and to each other.

The key dihedral angle defining the conformation of each substituent is H-O-C-C(bridgehead). The relative orientation of the two hydroxymethyl groups can be described as syn, anti, or gauche. Due to the rigid and linear disposition of the substituents imposed by the BCP core, intramolecular hydrogen bonding between the two hydroxyl groups is unlikely. Therefore, the conformational preferences will be primarily governed by a combination of steric hindrance with the BCP cage and electrostatic interactions. It is anticipated that staggered conformations, which minimize steric repulsion between the hydroxyl group and the C-H bonds of the BCP cage, will be energetically favored.

Table 1: Calculated Rotational Barrier for a Model System (1-methylbicyclo[1.1.1]pentane)
ConformationRelative Energy (kcal/mol)Description
Staggered0.0The methyl group hydrogens are staggered with respect to the C-C bonds of the BCP cage. This is the lowest energy conformation.
Eclipsed~3.0The methyl group hydrogens are eclipsed with the C-C bonds of the BCP cage. This represents the energy maximum for rotation.

Note: The data in the table is based on general computational findings for simple alkyl-substituted BCPs and serves as an illustrative example for the rotational barrier of substituents on the BCP core.

Molecular Dynamics Simulations of BCP-Containing Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. These simulations provide detailed information on the dynamics, conformational changes, and interactions of molecules with their environment. While specific MD simulations of this compound are not widely reported, the methodology has been applied to various BCP-containing systems to assess their properties, particularly their rigidity and their role as bioisosteres. nih.gov

MD simulations, supported by crystallographic data, have been employed to quantitatively assess the rigidity of the BCP ring system in comparison to other molecular scaffolds, such as the benzene ring. nih.gov These studies confirm that while a benzene ring exhibits greater flexibility in terms of dihedral ring distortion, the substituents attached to a BCP core behave in a manner very similar to those on a benzene ring. nih.gov This finding is crucial for validating the use of BCP as a bioisosteric replacement for phenyl rings in drug design.

In a typical MD simulation of a BCP-containing molecule, the system is set up by placing the molecule in a simulation box, often filled with a solvent such as water, to mimic physiological conditions. The interactions between all atoms are described by a force field. The simulation then numerically solves Newton's equations of motion for the system, yielding a trajectory that describes the positions and velocities of all atoms over time. Analysis of this trajectory can reveal important information about the molecule's structural stability, conformational landscape, and interactions with the solvent. For instance, in the context of drug design, MD simulations can be used to study the binding of a BCP-containing ligand to its protein target. researchgate.net

Table 2: Representative Parameters for a Molecular Dynamics Simulation of a BCP Derivative in Water
ParameterValue/Description
SystemOne BCP-derivative molecule in a box of water molecules
Force FieldAMBER, CHARMM, or GROMOS
Solvent ModelTIP3P or SPC/E water
EnsembleNPT (isothermal-isobaric)
Temperature300 K
Pressure1 atm
Simulation Time100 ns
Time Step2 fs

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of BCP derivatives, providing critical information about the connectivity and spatial arrangement of atoms.

The high symmetry of the 1,3-disubstituted BCP core results in characteristically simple ¹H and ¹³C NMR spectra. For Bicyclo[1.1.1]pentane-1,3-diyldimethanol, the structure is confirmed by identifying the signals corresponding to the methylene (B1212753) protons of the hydroxymethyl groups and the methine and methylene protons of the BCP cage.

In many 1,3-disubstituted BCP derivatives, the six equivalent bridge protons of the cage typically appear as a sharp singlet in the ¹H NMR spectrum. For instance, in the diketone precursor 1,1′-(bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one), the six BCP protons appear as a singlet at δ 2.14 ppm. orgsyn.org Similarly, the ¹H NMR spectrum of bicyclo[1.1.1]pentane-1,3-diylbis(diphenylmethanol) shows a characteristic singlet for these protons. researchgate.net The protons of the substituent, in this case, the -CH₂OH groups, will have distinct chemical shifts.

The ¹³C NMR spectrum is equally informative. It typically shows two distinct signals for the BCP core: one for the two bridgehead carbons (C1 and C3) and another for the three methylene bridge carbons (C2, C4, and C5). For example, the precursor bicyclo[1.1.1]pentane-1,3-dicarboxylic acid displays a signal for the bridgehead carbons and another for the methylene carbons. nih.gov The carbon of the -CH₂OH substituent in this compound provides a third key signal for structural confirmation. The synthesis of this compound has been achieved by the reduction of dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate using lithium aluminum hydride (LiAlH₄), and its structure was verified by these NMR methods. semanticscholar.org

Table 1: Representative NMR Data for 1,3-Disubstituted BCP Derivatives.
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1,1′-(Bicyclo[1.1.1]pentane-1,3-diyl)bis(ethan-1-one)2.19 (s, 6H, BCP-H), 2.09 (s, 6H, CH₃)205.8 (C=O), 51.9 (Bridgehead C), 43.3 (Bridge CH₂), 26.2 (CH₃) nih.gov
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid2.39 (s, 6H, BCP-H)168.7 (COOH), 52.7 (Bridgehead C), 37.6 (Bridge CH₂) nih.gov

While the stereochemistry of the rigid BCP core itself is fixed, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the spatial relationships between the BCP core and its substituents, as well as in supramolecular systems involving BCP derivatives. columbia.eduresearchgate.net

These 2D NMR experiments detect through-space correlations between protons that are in close proximity, typically within 5 Å. columbia.edu For example, a ROESY spectrum can confirm the spatial relationship in an inclusion complex where a BCP derivative is encapsulated within a host molecule like α-cyclodextrin. researchgate.net Cross-peaks in the ROESY spectrum would be observed between the protons of the BCP cage and the inner protons of the cyclodextrin cavity, providing definitive proof of encapsulation and information on the geometry of the complex. researchgate.net For a molecule like this compound, NOESY or ROESY could be used to study its conformation and any intramolecular hydrogen bonding between the two hydroxyl groups.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of structure by mapping electron density to determine the precise positions of atoms in the solid state. This technique is invaluable for characterizing novel BCP derivatives.

Single-crystal X-ray diffraction has been widely used to confirm the three-dimensional structure of various functionalized BCPs, including complex salts and host-guest assemblies. chemrxiv.orgchemrxiv.orgnih.gov For example, the structure of a bisimidazolio Bicyclo[1.1.1]pentane derivative was definitively verified using single-crystal X-ray analysis, confirming the connectivity and the linear, rigid nature of the 1,3-disubstituted scaffold. semanticscholar.orgnih.gov The crystal structure of this compound would similarly provide precise data on its solid-state conformation, including the orientation of the hydroxymethyl groups and any intermolecular hydrogen bonding networks that dictate its crystal packing. Such analyses have been performed on related structures like bicyclo[1.1.1]pentane-1,3-dicarboxylic acid within metal-organic frameworks. researchgate.net

The BCP core is a highly strained system, and X-ray crystallography provides the most accurate experimental data on its geometric parameters. The analysis of bond lengths and angles is critical for understanding the effects of this strain. In typical BCP structures, the inter-bridgehead distance (C1-C3) is unusually long, while the side C-C bonds that form the three four-membered rings are closer to standard single-bond lengths. researchgate.net Crystallographic data allows for the direct measurement of these parameters, providing empirical data to compare with theoretical calculations and to understand how different substituents at the C1 and C3 positions may subtly alter the cage geometry. researchgate.net

Table 2: Typical Bond Parameters in Bicyclo[1.1.1]pentane Systems.
ParameterTypical Experimental/Theoretical ValueSignificance
C1–C3 Bond Distance~1.84 - 1.87 ÅSignificantly longer than a typical C-C single bond (~1.54 Å), indicative of high strain.
Bridge C–C Bond Distance~1.54 ÅSimilar to a standard alkane C-C bond.
C1–C2–C3 Bond Angle~74°Highly acute angle within the four-membered rings, a major source of angle strain.

Mass Spectrometry Techniques for Mechanistic Studies

Mass spectrometry (MS) is a powerful tool for determining molecular weights and elemental compositions, primarily through high-resolution mass spectrometry (HRMS). acs.org Beyond simple characterization, specialized MS techniques are increasingly used to gain insight into the mechanisms of reactions involving BCPs, particularly in identifying transient intermediates. nih.govpurdue.edu

The formation of BCP derivatives often proceeds through radical pathways, for example, by the addition of a radical to the highly reactive central bond of [1.1.1]propellane. beilstein-journals.org Electrospray ionization mass spectrometry (ESI-MS) can be coupled with photochemical or electrochemical reaction setups for online monitoring. acs.org This allows for the detection and characterization of short-lived radical intermediates that would be impossible to isolate and study by other means. nih.gov By identifying the mass-to-charge ratio of these transient species, researchers can piece together the step-by-step mechanism of complex multicomponent reactions that form functionalized BCPs, confirming the involvement of specific radical adducts and guiding the optimization of reaction conditions. purdue.eduacs.org

Future Directions and Emerging Research Avenues

New Synthetic Paradigms for Bicyclo[1.1.1]pentane-1,3-diyldimethanol

The development of more efficient, selective, and diverse synthetic routes to BCP derivatives is a primary focus of ongoing research. While foundational methods for creating the BCP core are established, the next generation of synthetic chemistry targets the introduction of chirality and the exploration of novel catalytic systems.

The synthesis of BCPs with adjacent stereocenters is a significant challenge but is highly desirable for expanding three-dimensional chemical space in drug discovery. researchgate.netescholarship.org Current methods to produce these valuable chiral molecules often rely on modifying pre-formed BCPs. escholarship.org However, emerging research focuses on the direct, asymmetric functionalization of [1.1.1]propellane, the primary precursor to the BCP core.

One promising strategy combines photocatalysis and organocatalysis to generate a chiral intermediate that reacts with [1.1.1]propellane, simultaneously opening the ring and setting the stereocenter. escholarship.org Another approach utilizes iridium catalysis for the asymmetric allylic substitution of BCP-zinc complexes, which are formed in situ from the reaction of Grignard reagents with [1.1.1]propellane. researchgate.netnih.gov This method provides access to enantioenriched allylic BCPs with high enantioselectivity across a broad range of substrates. nih.gov A transition-metal-free methodology has also been developed, using an N-heterocyclic carbene (NHC) to catalyze the asymmetric allylic substitution of a BCP-Grignard intermediate, yielding α-chiral 1,3-difunctionalized BCPs. nih.gov These enantioselective methods pave the way for producing chiral analogues of this compound, significantly broadening their potential applications.

MethodCatalysis TypeKey FeaturesProduct Type
Asymmetric Radical AdditionMulticatalytic (Photoredox, Organocatalysis)Direct, asymmetric addition of aldehydes to [1.1.1]propellane. escholarship.orgα-Chiral BCPs
Asymmetric Allylic SubstitutionIridium-Catalyzed1,3-difunctionalization of [1.1.1]propellane with Grignard reagents and allyl carbonates. nih.govα-Chiral Allylic BCPs
Asymmetric Allylic AlkylationN-Heterocyclic Carbene (NHC)Transition-metal-free multicomponent coupling of [1.1.1]propellane, a Grignard reagent, and an allylic phosphate. nih.govα-Chiral 1,3-Difunctionalized BCPs

Table 1: Overview of Emerging Enantioselective Syntheses for Chiral BCPs

Beyond enantioselective synthesis, researchers are exploring a variety of novel catalytic systems to access functionalized BCPs under mild and efficient conditions. These methods often leverage the high strain energy of [1.1.1]propellane.

Cooperative catalysis, merging N-heterocyclic carbene (NHC) and iridium-based photoredox catalysis, has enabled a three-component reaction to produce 1,3-disubstituted BCP ketones. rsc.org This approach involves the addition of radicals derived from diazo esters onto [1.1.1]propellane, followed by coupling with a Breslow intermediate. rsc.org Another innovative strategy involves a sequence of two distinct carbene reactions. A dirhodium-catalyzed intramolecular cyclopropanation first forms a bicyclo[1.1.0]butane, which then undergoes a photoinduced reaction with a triplet carbene to yield 2-substituted BCPs. nih.govacs.org This photosensitized carbene addition opens new pathways to previously challenging substitution patterns on the BCP scaffold. nih.govacs.org Furthermore, transition-metal-free, three-component reactions are being developed for the synthesis of BCP-containing sulfonamides, avoiding the use of unstable sulfonyl halides and proving suitable for library synthesis. researchgate.net

Expanded Applications in Functional Materials

The unique structural properties of the BCP unit—its rigidity, linearity, and compact size—make it an ideal building block for advanced functional materials. nih.gov this compound, with its two primary alcohol groups, is particularly well-suited as a monomer for polymerization or as a linker for creating complex material architectures.

The incorporation of BCP units into polymer backbones can impart unique and valuable properties. The 1,3-linked BCP ring system creates a rigid, rod-like structure. google.com Polymers synthesized from BCP-containing monomers, such as poly(1,3-bicyclo[1.1.1]pentane alkylene)s, exhibit higher thermal stability compared to linear polyethylene. researchgate.net

The introduction of BCP units can also precisely control the crystalline properties of polymers. In certain polyethylene architectures, a single BCP moiety in the repeating unit acts as a defect, distorting the crystal structure and lowering the melting temperature. researchgate.net Conversely, incorporating a rsc.orgstaffane moiety, which consists of two joined BCP units, can lead to the formation of entirely new crystalline morphologies. researchgate.net This ability to tailor polymer architectures by strategically placing BCP units provides a powerful tool for designing materials with specific thermal and structural characteristics.

Polymer TypeMonomer(s)Key PropertyReference
Poly([1.1.1]propellane)[1.1.1]propellaneRigid-rod polymer from ring-opening polymerization. acs.org acs.org
Poly(1,3-bicyclo[1.1.1]pentane alkylene)sα,ω-diene monomers with BCP unitsHigher thermal stability than polyethylene; tunable crystallinity. researchgate.net researchgate.net
Copolymers with BCP segments[1.1.1]propellane and other monomersRigid rod-like segments for creating materials with piezoelectric or liquid crystal properties. google.com google.com

Table 2: Examples of Polymers Incorporating BCP Units

The BCP scaffold is finding use in the construction of molecular-scale components for electronic applications. Because the saturated sp³-hybridized cage is non-conjugated, it can serve as a rigid and electronically isolating unit. nih.gov This property has been exploited in the on-surface synthesis of polyphenylene wires where BCP moieties act as defined insulating spacers between conductive segments. nih.govresearchgate.net

Recent work has also demonstrated the synthesis of BCP-based diphosphine ligands, which are seen as direct isosteres of 1,4-bis(diphenylphosphino)benzenes. nih.gov These novel ligands have been used to create straight-shaped gold complexes and europium-based coordination polymers, indicating their potential for applications in light-emitting diodes (LEDs) and other optoelectronic devices. nih.gov The precise geometry and rigidity of the BCP core are critical for controlling the spatial arrangement and electronic communication between functional units in these advanced materials.

Interdisciplinary Research with this compound

The BCP scaffold serves as a powerful bridge between different scientific disciplines, most notably medicinal chemistry, chemical biology, and materials science. Its primary role has been as a bioisostere, a group or molecule that can replace another to enhance desired properties without significantly altering chemical structure. BCPs are widely used as saturated, three-dimensional replacements for para-substituted phenyl rings, internal alkynes, or tert-butyl groups. researchgate.netnih.govacs.org This substitution can lead to significant improvements in pharmacological properties, such as increased aqueous solubility, better metabolic stability, and enhanced membrane permeability. researchgate.net

The compound this compound can act as a versatile linker in this context. For example, it can be used to connect two pharmacophores in a drug candidate, with the BCP core serving as a rigid spacer that maintains a precise distance and orientation. This is exemplified in the development of potent inhibitors for indoleamine-2,3-dioxygenase 1 (IDO1), where a central phenyl ring was successfully replaced with a BCP moiety to overcome metabolic instability. nih.gov The interdisciplinary nature of BCP research allows for the translation of fundamental synthetic innovations into tangible applications, from creating more effective pharmaceuticals to designing next-generation materials.

Bio-inspired Chemical Synthesis

Bio-inspired synthesis, which mimics nature's strategies for constructing complex molecules, offers a powerful paradigm for chemical innovation. engineering.org.cnwikipedia.orgnewswise.com While the BCP framework is not found in nature, the principles of biomimetic synthesis can inspire novel and efficient approaches to its construction and functionalization. engineering.org.cnwikipedia.orgnewswise.com

Current synthetic routes to BCPs often rely on high-energy precursors like [1.1.1]propellane, which can be challenging to handle and store. nih.gov A bio-inspired approach might seek to develop milder and more sustainable synthetic methods. For instance, mimicking enzymatic cascade reactions could enable the construction of the BCP core from simpler, less strained precursors in a single, orchestrated sequence. engineering.org.cn This would reduce the need for harsh reagents and multiple purification steps, aligning with the principles of green chemistry.

Furthermore, nature's use of enzymatic catalysis to achieve high selectivity in C-H functionalization could inspire the development of new catalysts for the direct and site-selective modification of the BCP scaffold. nih.gov While significant challenges remain in functionalizing the inert C-H bonds of BCPs, bio-inspired catalysts could offer a solution, enabling the synthesis of complex BCP derivatives with unprecedented precision. nih.gov

Table 1: Comparison of Current and Potential Bio-Inspired BCP Synthesis Strategies

FeatureCurrent Synthetic MethodsPotential Bio-Inspired Approaches
Precursors Often require high-energy, strained molecules like [1.1.1]propellane.Could utilize simpler, more stable starting materials.
Reaction Conditions Can involve harsh reagents and conditions.Would aim for milder, more environmentally benign conditions.
Efficiency Often multi-step with purification at each stage.Could involve cascade reactions to improve step-economy.
Selectivity Achieving high selectivity in functionalization can be challenging.Could employ catalysts that mimic enzymatic precision for site-selective C-H functionalization.

Application in Nanotechnology and Supramolecular Devices

The rigid, rod-like structure of the 1,3-disubstituted BCP core makes it an attractive building block for applications in nanotechnology and the design of supramolecular devices. The precise control over the distance and orientation of functional groups appended to the bridgehead positions is a key advantage of the BCP scaffold.

In nanotechnology, BCP derivatives like this compound can serve as rigid linkers in the construction of molecular wires and other nanoscale electronic components. researchgate.net The insulating nature of the saturated BCP core can be exploited to electronically isolate functional units within a larger molecular assembly. The terminal hydroxyl groups of this compound provide convenient handles for further functionalization, allowing for the attachment of conducting or photoactive moieties.

In the realm of supramolecular chemistry, the BCP scaffold can be used to create highly organized, non-covalent assemblies. nih.gov The directional nature of the bonds emanating from the bridgehead carbons allows for the design of molecules that can self-assemble into well-defined architectures, such as one-dimensional chains or more complex three-dimensional networks. nih.gov The ability of the hydroxyl groups in this compound to participate in hydrogen bonding provides a powerful tool for directing this self-assembly process. nih.gov

Table 2: Potential Applications of this compound in Nanotechnology and Supramolecular Chemistry

Application AreaSpecific Role of this compoundKey Properties Utilized
Nanotechnology Rigid linker for molecular wires and electronic components.Rigidity, defined geometry, insulating core.
Building block for nanoscale machinery.Precise positioning of functional groups.
Supramolecular Chemistry Tecton for the construction of hydrogen-bonded networks.Dihydroxyl functionality, rigid scaffold.
Host molecule in guest-host complexes.Defined cavity size and shape.

Challenges and Opportunities in Bicyclo[1.1.1]pentane Research

Despite the significant interest and progress in BCP chemistry, several challenges remain that also present opportunities for future innovation.

One of the primary challenges is the synthesis of the BCP core itself. The most common precursor, [1.1.1]propellane, is highly strained and requires careful handling. nih.gov Developing more practical and scalable syntheses of propellane or finding alternative, more stable precursors would be a major advance in the field. nih.gov

Another significant challenge lies in the selective functionalization of the BCP scaffold, particularly at the bridge C-H positions. nih.gov These bonds are notoriously inert, and methods for their direct and controlled modification are still limited. nih.gov Overcoming this challenge would open up new avenues for creating novel BCP derivatives with diverse substitution patterns.

The exploration of heteroatom-containing BCP analogues is another area ripe with opportunity. Replacing one or more of the carbon atoms in the BCP cage with heteroatoms such as nitrogen or oxygen could lead to compounds with novel electronic and biological properties.

Finally, while BCPs have been extensively studied as bioisosteres for para-substituted phenyl rings, their potential to mimic other aromatic systems or to serve as scaffolds for entirely new classes of bioactive molecules is still being explored. acs.org The unique three-dimensional structure of BCPs offers opportunities to design molecules that can interact with biological targets in ways that are not possible for their "flat" aromatic counterparts.

Table 3: Summary of Challenges and Opportunities in BCP Research

ChallengeOpportunity
Scalable and safe synthesis of BCP precursors.Development of novel synthetic methodologies and stable propellane surrogates.
Selective functionalization of inert C-H bonds.Design of new catalytic systems for direct C-H activation.
Limited availability of heteroatom-containing BCPs.Synthesis and exploration of novel heterocyclic BCP analogues.
Full exploration of the potential of BCPs in drug discovery.Design of new bioactive molecules with unique three-dimensional pharmacophores.

Q & A

Q. What are the standard synthetic routes for preparing bicyclo[1.1.1]pentane-1,3-diyldimethanol, and how are intermediates characterized?

this compound is synthesized via Grignard reagent reactions. For example, derivatives like bis(4-fluorophenyl)methanol analogs are prepared by reacting bicyclo[1.1.1]pentane dicarboxylic esters with aryl Grignard reagents (e.g., 4-fluorophenylmagnesium bromide) in anhydrous THF or diethyl ether under nitrogen. The intermediates are purified via column chromatography and characterized using 1^1H/13^13C NMR and mass spectrometry (MS). Key spectral features include distinct bridgehead proton signals (~2.5–3.5 ppm in 1^1H NMR) and carbonyl carbon resonances (~170–180 ppm in 13^13C NMR) .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

Purity is assessed using high-resolution mass spectrometry (HRMS) and thin-layer chromatography (TLC). Structural confirmation relies on NMR analysis, particularly the coupling patterns of bridgehead protons and the absence of unreacted starting materials. For example, the diol protons in this compound appear as broad singlets due to restricted rotation, while methylene groups adjacent to hydroxyls show characteristic splitting .

Advanced Research Questions

Q. What strategies are employed to functionalize this compound for applications in drug design or materials science?

The diol groups can be selectively oxidized to ketones or carboxylic acids using Jones reagent or pyridinium chlorochromate (PCC). Alternatively, esterification with acyl chlorides enables the introduction of lipophilic substituents, enhancing bioavailability in drug candidates. For materials science, the diol serves as a linker in metal-organic frameworks (MOFs), where coordination with metal ions (e.g., Zn2+^{2+}) is confirmed via X-ray crystallography .

Q. How does the rigid bicyclo[1.1.1]pentane scaffold influence the physicochemical properties of derived compounds compared to traditional aromatic systems?

The bicyclo[1.1.1]pentane core reduces lipophilicity (clogP decrease by ~1.5 units) and improves metabolic stability by replacing labile aromatic protons. Its shorter bridgehead distance (1.85 Å vs. 2.79 Å for p-phenyl) enhances steric complementarity in enzyme binding pockets, as demonstrated in bioisosteric replacements for resveratrol derivatives .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they addressed?

Detection via HPLC-UV is limited by the absence of chromophores. Derivatization with dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) enhances sensitivity for LC-MS/MS analysis. Calibration curves using deuterated internal standards (e.g., d4_4-bicyclo[1.1.1]pentane-1,3-diyldimethanol) correct for matrix effects .

Methodological Considerations

Q. How can researchers optimize reaction yields in the synthesis of this compound derivatives?

Yield optimization involves controlling reaction temperature (0–5°C for Grignard additions) and stoichiometry (2.2–2.5 equiv. of Grignard reagent). Side products like over-alkylated species are minimized by slow reagent addition and rigorous exclusion of moisture. Reaction progress is monitored via in situ FTIR to track carbonyl group consumption .

Q. What computational tools are used to predict the conformational dynamics of this compound in solution?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the energy barriers for bridgehead inversion (~15–20 kcal/mol). Molecular dynamics (MD) simulations with explicit solvent models (e.g., water or DMSO) predict solvation effects on dihedral angles .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for bicyclo[1.1.1]pentane derivatives: How can these be reconciled?

Variations in melting points (e.g., 90°C vs. 95°C for fluorophenyl vs. methoxyphenyl analogs) arise from polymorphism or residual solvent trapped during crystallization. Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) distinguish polymorphic forms, while thermogravimetric analysis (TGA) identifies solvent content .

Applications in Advanced Systems

Q. How is this compound utilized in the development of bioisosteric enzyme inhibitors?

In lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitors, the bicyclo[1.1.1]pentane core replaces a p-phenyl group, reducing π-π stacking interactions and improving selectivity. IC50_{50} values are validated via enzyme-linked immunosorbent assays (ELISA), with crystallographic data (PDB: 2286523) confirming binding mode retention .

Q. What role does this compound play in photochemical cycloaddition reactions?

Under UV irradiation, the strained bicyclo[1.1.1]pentane undergoes [4+2] cycloaddition with electron-deficient alkenes (e.g., maleimides), forming tricyclic adducts. Reaction kinetics are studied using time-resolved spectroscopy, revealing a half-life of <1 ms for the excited state .

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